molecular formula C9H6ClF3IN B13704164 2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride

2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride

Cat. No.: B13704164
M. Wt: 347.50 g/mol
InChI Key: STRMVKCUHRELKL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C9H7ClF3IN. It is known for its unique structure, which includes trifluoromethyl, iodo, and acetimidoyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride typically involves the reaction of 2-iodo-5-methylphenylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetimidoyl chloride group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Safety measures are also implemented to handle the hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acetimidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the acetimidoyl group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include oximes and nitriles.

    Reduction: Products include primary amines.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride involves its ability to act as an electrophile due to the presence of the acetimidoyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, while the iodo group provides additional sites for functionalization. These properties make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride is unique due to the presence of both iodo and trifluoromethyl groups, which confer distinct reactivity and stability. The combination of these functional groups makes it a valuable reagent in synthetic chemistry, offering diverse reaction pathways and applications.

Properties

Molecular Formula

C9H6ClF3IN

Molecular Weight

347.50 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-iodo-5-methylphenyl)ethanimidoyl chloride

InChI

InChI=1S/C9H6ClF3IN/c1-5-2-3-6(14)7(4-5)15-8(10)9(11,12)13/h2-4H,1H3

InChI Key

STRMVKCUHRELKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I)N=C(C(F)(F)F)Cl

Origin of Product

United States

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